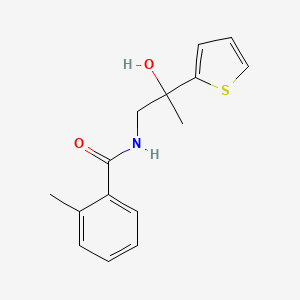

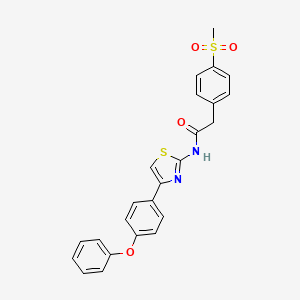

Ethyl 4-(cyclopropanesulfonamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(cyclopropanesulfonamido)benzoate, also known as CSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CSB is a sulfonamide derivative and is widely used in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

- Antibacterial Activity : Researchers have explored the antibacterial potential of Ethyl 4-(cyclopropanesulfonamido)benzoate against various pathogens. Its unique structure may offer novel targets for drug design and development .

- Sulfonamide Chemistry : Ethyl 4-(cyclopropanesulfonamido)benzoate serves as a valuable building block in synthetic chemistry. Researchers have employed it in diverse reactions, including nucleophilic substitutions and cyclizations .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Mecanismo De Acción

Target of Action

Ethyl 4-(cyclopropanesulfonamido)benzoate is a local anesthetic . The primary targets of Ethyl 4-(cyclopropanesulfonamido)benzoate are nerve endings and nerve trunks . These targets play a crucial role in the transmission of nerve impulses, which are responsible for sensation in the body .

Mode of Action

Ethyl 4-(cyclopropanesulfonamido)benzoate acts on its targets by reversibly blocking the conduction of nerve impulses . This is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . Ethyl 4-(cyclopropanesulfonamido)benzoate affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

The biochemical pathway affected by Ethyl 4-(cyclopropanesulfonamido)benzoate is the sodium ion channel pathway . By blocking the conduction of nerve impulses, Ethyl 4-(cyclopropanesulfonamido)benzoate disrupts the normal functioning of this pathway . The downstream effects include a reduction in the excitability of the membrane and no effect on the resting potential .

Result of Action

The molecular and cellular effects of Ethyl 4-(cyclopropanesulfonamido)benzoate’s action result in a loss of local sensation . This makes it useful for local surgery and treatment, as it allows for temporary relief of pain without affecting consciousness .

Action Environment

Like other local anesthetics, factors such as ph, temperature, and the presence of other substances could potentially influence its action .

Propiedades

IUPAC Name |

ethyl 4-(cyclopropylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-17-12(14)9-3-5-10(6-4-9)13-18(15,16)11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRYGJOYEYOFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2595582.png)

![[1-(2-Chloro-5-fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2595585.png)

![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2595586.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595588.png)

![N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2595591.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid](/img/structure/B2595595.png)

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2595599.png)